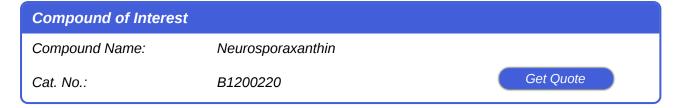


Spectroscopic Properties of Neurosporaxanthin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **neurosporaxanthin**, a carboxylic apocarotenoid with significant antioxidant potential. The document details its characteristic absorption spectra, outlines the biosynthetic pathway, and provides comprehensive experimental protocols for its extraction and analysis. This information is intended to support research and development efforts in fields ranging from natural product chemistry to pharmacology.

Core Spectroscopic Data

Neurosporaxanthin exhibits a characteristic UV-Visible absorption spectrum owing to its conjugated polyene system. The precise absorption maxima (λ max) are solvent-dependent, a phenomenon known as solvatochromism. The available quantitative data are summarized below.



Spectroscopic Parameter	Value	Solvent/Conditions
Absorption Maxima (λmax)	477 nm, 496 nm	Acetone[1][2]
471.5 nm, 496 nm	Acetone[2]	
477.5 nm, 504 nm	Petroleum Ether[2]	_
475 nm, 502 nm	Purified form (from HPLC)[3]	_
General Absorption Range	400-500 nm	General[1][4]
Extinction Coefficient	1715 (units not specified)	Not specified[5]
Fluorescence Properties	Data not available	-

Note: There is limited information available on the intrinsic fluorescence properties of **neurosporaxanthin**, such as its emission maximum and quantum yield. One study utilized the fluorescent probe C11-BODIPY581/591 to assess the antioxidant capacity of **neurosporaxanthin** extracts by observing the probe's fluorescence decay, rather than the fluorescence of **neurosporaxanthin** itself.[5][6]

Biosynthesis of Neurosporaxanthin

Neurosporaxanthin is synthesized in filamentous fungi like Neurospora crassa and Fusarium fujikuroi through a well-characterized biosynthetic pathway.[7][8][9] The process begins with the formation of the C40 carotenoid backbone and proceeds through a series of desaturation, cyclization, and cleavage reactions.



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Figure 1: Biosynthetic pathway of neurosporaxanthin.

The synthesis is initiated from geranylgeranyl pyrophosphate (GGPP).[10] The key enzymes and their corresponding genes involved in the pathway are the bifunctional phytoene synthase/lycopene cyclase (carRA), the phytoene desaturase (carB), a carotenoid oxygenase



(carT or cao-2), and an aldehyde dehydrogenase (carD or ylo-1).[2][5][10][11] The pathway progresses through several colored intermediates, including lycopene, γ -carotene, and torulene.[5][10] The final steps involve the oxidative cleavage of torulene to β -apo-4'-carotenal, which is subsequently oxidized to yield the final product, **neurosporaxanthin**.[2][5]

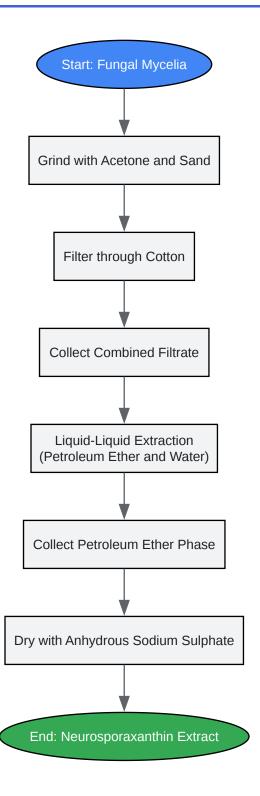
Experimental Protocols

The following protocols are compiled from various sources for the extraction, separation, and quantification of **neurosporaxanthin** from fungal mycelia.

Extraction of Neurosporaxanthin

This protocol outlines a method for the efficient extraction of total carotenoids, including **neurosporaxanthin**, from fungal biomass.





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Figure 2: Workflow for neurosporaxanthin extraction.

Methodology:



- Sample Preparation: Weigh a well-blended sample of fungal mycelia (5 to 25 g).[12]
- Extraction:
 - Grind the mycelia in a pestle and mortar with acetone, adding a small quantity of pure sand to aid in cell disruption.[12]
 - Continue the extraction until the residue becomes colorless.[12]
 - Filter the extract through cotton into a conical flask.[12]
- Phase Separation:
 - Transfer the combined acetone filtrate to a separating funnel.[12]
 - Add 10 to 15 ml of petroleum ether, followed by distilled water, to facilitate the transfer of the carotenoid pigments into the petroleum ether phase.[12]
 - Carefully drain and discard the lower aqueous phase.[12]
- Drying and Concentration:
 - Filter the upper petroleum ether extract through anhydrous sodium sulphate to remove any residual water.[12]
 - The resulting solution contains the **neurosporaxanthin** and other carotenoids.

Analysis and Quantification

Neurosporaxanthin can be identified and quantified using spectrophotometric and chromatographic techniques.

- a) UV/Visible Spectrophotometry:
- Sample Preparation: Dilute the petroleum ether extract to a known volume in a volumetric flask.[12]
- Measurement: Measure the absorbance of the solution at the absorption maxima (e.g., ~475 nm and ~502 nm) using a spectrophotometer, with petroleum ether as a blank.[3][12]



- Quantification: The concentration of total carotenoids can be calculated using a standard curve prepared from a known concentration of a carotenoid standard, such as β-carotene or lutein.[12][13]
- b) High-Performance Liquid Chromatography (HPLC):

HPLC with a photodiode array detector (PDAD) is the preferred method for the separation, identification, and precise quantification of **neurosporaxanthin** and its precursors.[2][14]

- System: A reverse-phase HPLC system is typically used.[3]
- Detection: The detection wavelength is set within the absorption range of neurosporaxanthin, commonly at 450 nm.[3]
- Identification: Neurosporaxanthin is identified by its characteristic retention time and its unique three-peak absorption spectrum provided by the PDAD.[14]
- Quantification: The amount of neurosporaxanthin is determined by comparing the peak area from the sample chromatogram to a calibration curve generated with a purified neurosporaxanthin standard.
- c) Thin-Layer Chromatography (TLC):

TLC provides a simpler method for the qualitative separation of the acidic **neurosporaxanthin** from neutral carotenoid precursors.[11] This technique is useful for initial screening and purity assessment.

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